2-(2,4-Dichlorophenyl)-2-propyloxirane
Description
2-(2,4-Dichlorophenyl)-2-propyloxirane is an epoxide derivative characterized by a dichlorophenyl substituent and a propyl chain attached to the oxirane (epoxide) ring.
Properties
CAS No. |
94745-38-7 |
|---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-propyloxirane |
InChI |
InChI=1S/C11H12Cl2O/c1-2-5-11(7-14-11)9-4-3-8(12)6-10(9)13/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
HAKOFSDOQLDZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 2-(2,4-Dichlorophenyl)-2-propyloxirane and related compounds:
Key Findings from Comparative Studies
Reactivity and Stability: Epoxide-containing compounds like this compound exhibit higher reactivity compared to non-epoxide analogs (e.g., imazalil) due to the strained oxirane ring. This reactivity may influence their environmental persistence and metabolic pathways .
Biological Activity :
- Imazalil and propiconazole, which share the 2,4-dichlorophenyl group, demonstrate strong antifungal activity by inhibiting ergosterol biosynthesis. However, their additional functional groups (imidazole, triazole) confer specificity that this compound lacks .
- The absence of heterocyclic moieties in this compound may limit its direct antifungal efficacy but could make it a precursor for synthesizing more complex bioactive molecules .
Environmental Impact: Chlorinated epoxides are generally less persistent in the environment compared to non-chlorinated analogs due to hydrolysis of the epoxide ring. However, the dichlorophenyl group may contribute to bioaccumulation risks .
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